molecular formula C13H5F6NO3 B13427506 1,3-Difluoro-2-(3-fluoro-2-nitro-phenoxy)-5-(trifluoromethyl)benzene

1,3-Difluoro-2-(3-fluoro-2-nitro-phenoxy)-5-(trifluoromethyl)benzene

Cat. No.: B13427506
M. Wt: 337.17 g/mol
InChI Key: JXBAGUVRZOOYEB-UHFFFAOYSA-N
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Description

1,3-Difluoro-2-(3-fluoro-2-nitro-phenoxy)-5-(trifluoromethyl)benzene is a complex organic compound that contains multiple fluorine atoms, a nitro group, and a trifluoromethyl group. Compounds with such structures are often of interest in various fields of chemistry and materials science due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Difluoro-2-(3-fluoro-2-nitro-phenoxy)-5-(trifluoromethyl)benzene typically involves multiple steps, including:

    Halogenation: Introduction of fluorine atoms into the benzene ring.

    Nitration: Addition of a nitro group to the aromatic ring.

    Etherification: Formation of the phenoxy linkage.

Industrial Production Methods

Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to ensure efficient reactions.

Chemical Reactions Analysis

Types of Reactions

1,3-Difluoro-2-(3-fluoro-2-nitro-phenoxy)-5-(trifluoromethyl)benzene can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of the nitro group to an amine.

    Substitution: Replacement of fluorine atoms with other substituents.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution Reagents: Such as nucleophiles like hydroxide ions or amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group may yield an amine derivative.

Scientific Research Applications

1,3-Difluoro-2-(3-fluoro-2-nitro-phenoxy)-5-(trifluoromethyl)benzene may have applications in various fields, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in biochemical assays or as a probe for studying biological systems.

    Medicine: Investigation of its pharmacological properties and potential therapeutic uses.

    Industry: Use in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism by which 1,3-Difluoro-2-(3-fluoro-2-nitro-phenoxy)-5-(trifluoromethyl)benzene exerts its effects would depend on its specific interactions with molecular targets. This could involve:

    Binding to Enzymes: Inhibiting or activating enzymatic activity.

    Interaction with Receptors: Modulating receptor function.

    Pathway Modulation: Affecting signaling pathways within cells.

Comparison with Similar Compounds

Similar Compounds

    1,3-Difluoro-2-nitrobenzene: Lacks the phenoxy and trifluoromethyl groups.

    2-(3-Fluoro-2-nitrophenoxy)benzene: Lacks the difluoro and trifluoromethyl groups.

    5-(Trifluoromethyl)-2-nitrophenol: Lacks the difluoro and phenoxy groups.

Uniqueness

1,3-Difluoro-2-(3-fluoro-2-nitro-phenoxy)-5-(trifluoromethyl)benzene is unique due to the combination of multiple fluorine atoms, a nitro group, and a trifluoromethyl group, which may confer distinct chemical and physical properties.

Properties

Molecular Formula

C13H5F6NO3

Molecular Weight

337.17 g/mol

IUPAC Name

1,3-difluoro-2-(3-fluoro-2-nitrophenoxy)-5-(trifluoromethyl)benzene

InChI

InChI=1S/C13H5F6NO3/c14-7-2-1-3-10(11(7)20(21)22)23-12-8(15)4-6(5-9(12)16)13(17,18)19/h1-5H

InChI Key

JXBAGUVRZOOYEB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)[N+](=O)[O-])OC2=C(C=C(C=C2F)C(F)(F)F)F

Origin of Product

United States

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